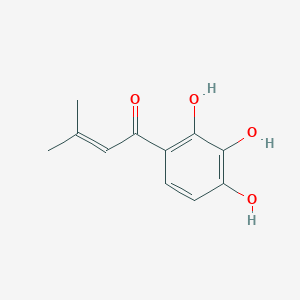

1-Methyl-3-(trifluoroacetyl)-2-pyrrolidinone

Overview

Description

Synthesis Analysis

The compound has been synthesized through diverse methods, including the Stereoselective Hetero-Diels—Alder Reaction, showcasing its utility in creating novel fused pyrans and functionalized pyridines with high stereoselectivity and good yields (Sosnovskikh et al., 2007). Another approach involves trifluoromethylated enamines derived from 3-trifluoroacetyl-pyrrolidinone as precursors for new azapentamethine cyanines, indicating the compound’s pivotal role in synthesizing heterocycles with potential application in materials science (Bouillon et al., 1996).

Molecular Structure Analysis

The structure of derivatives and related compounds has been elucidated using techniques such as 1H NMR spectroscopy and X-ray diffraction analysis, providing insight into the molecular arrangement and confirming the stereochemistry of synthesized compounds (Sosnovskikh et al., 2007).

Chemical Reactions and Properties

1-Methyl-3-(trifluoroacetyl)-2-pyrrolidinone participates in a variety of chemical reactions, including electrophilic substitution, which highlights its reactivity towards nucleophilic agents. Its trifluoroacetyl group enhances its electrophilic character, facilitating reactions with amines and alcohols to form trifluoroacetylated products, showcasing its versatility in synthetic chemistry (Keumi et al., 1990).

Physical Properties Analysis

The physical properties of compounds related to 1-Methyl-3-(trifluoroacetyl)-2-pyrrolidinone, such as solubility, melting point, and boiling point, are crucial for their application in chemical syntheses. These properties are determined by the compound's molecular structure, particularly the presence of the trifluoroacetyl group, which can significantly affect its polarity and hence its solubility in various solvents.

Chemical Properties Analysis

The chemical properties of 1-Methyl-3-(trifluoroacetyl)-2-pyrrolidinone, including acidity, basicity, and reactivity, are influenced by the electronegativity of the trifluoroacetyl group. This group imparts a high degree of reactivity towards nucleophiles, making the compound a valuable reagent in organic synthesis for the introduction of trifluoromethyl groups into target molecules (Keumi et al., 1990).

Scientific Research Applications

Electron-Pair Donors in Carbocationic Polymerization : A study by Pratap and Heller (1992) in the Journal of Polymer Science Part A highlights the use of 1-Methyl-2-pyrrolidinone as an electron-pair donor in carbocationic polymerization. This process facilitates the synthesis of linear living,-bis(t-chloro)polyisobutylenes without cycloalkylation (Pratap & Heller, 1992).

Trifluoroacetylation of Pyrrolo[1,2-a]pyrazines : Terenin et al. (2007) in Chemistry of Heterocyclic Compounds explored the trifluoroacetylation of pyrrolo[1,2-a]pyrazines. Their study found that this reaction can produce products with electrophilic substitution at C-6, forming pyrrole rings and aryl or aralkyl groups (Terenin et al., 2007).

Trifluoroacetylation in Trifluoroacetic Acid : Imuro and Hanafusa (1976) in the Bulletin of the Chemical Society of Japan reported that spontaneous trifluoroacetylation at the 3 position of 1-(2-aminophenyl)-2,5-dimethylpyrrole occurs in trifluoroacetic acid. This suggests remote control of an amino group in electrophilic substitution reactions (Imuro & Hanafusa, 1976).

Synthesis of Trifluoromethylated Azacyanines : A study by Bouillon, Janousek, and Viehe (1996) in Bulletin de la Société Chimique de France discusses the use of trifluoromethylated enamines as effective precursors for the synthesis of new 4-azapentamethine cyanines (Bouillon, Janousek & Viehe, 1996).

Atmospheric Chemistry of 1-Methyl-2-Pyrrolidinone : Aschmann and Atkinson (1999) in Atmospheric Environment investigated the atmospheric chemistry of 1-methyl-2-pyrrolidinone, finding it has a brief tropospheric lifetime with important loss processes involving daytime OH radical reaction and nighttime NO3 radical reaction (Aschmann & Atkinson, 1999).

Synthesis and Toxicity of New Pyrroles : Ivan et al. (2021) in Molecules synthesized new pyrrole derivatives and evaluated their toxicity. These derivatives showed promising biological activity and low acute toxicity, making them candidates for developing new calcium channel blockers (Ivan et al., 2021).

Mechanism of Action

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. The safety data sheet for a similar compound, “1-Methyl-3-trifluoromethyl-1H-pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

properties

IUPAC Name |

1-methyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO2/c1-11-3-2-4(6(11)13)5(12)7(8,9)10/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJGBTHCUXMQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455010 | |

| Record name | 1-METHYL-3-(TRIFLUOROACETYL)-2-PYRROLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(trifluoroacetyl)-2-pyrrolidinone | |

CAS RN |

107470-28-0 | |

| Record name | 1-METHYL-3-(TRIFLUOROACETYL)-2-PYRROLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)

![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)

![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)